1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-(1-pyridin-4-ylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKFVHPAVOWLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reductive Amination and Functional Group Transformations
One of the primary synthetic approaches involves reductive amination of piperidin-4-one derivatives with pyridin-4-yl-containing aldehydes or ketones, followed by amine functionalization.
- Starting materials: 4-piperidone hydrochloride or N-protected 4-piperidones.
- Key reagents: Ammonia or amine sources, titanium tetraisopropoxide as a catalyst, sodium borohydride as a reducing agent.
- Conditions: Reaction typically conducted under nitrogen atmosphere at room temperature, with temperature control below 30°C during reduction to avoid side reactions.
- Work-up: Filtration of precipitated solids, washing with ethyl acetate and aqueous hydrochloric acid, followed by basification and extraction to isolate the amine product.
- Yield: Approximately 82% for the intermediate 4-amino-1-t-butoxycarbonylpiperidine.
This method allows the preparation of the piperidin-4-amine core, which can then be further functionalized to introduce the pyridin-4-yl ethyl substituent.
Coupling of Piperidine Derivatives with Pyridinyl Precursors
Another approach involves the coupling of piperidine derivatives with pyridinyl compounds under conditions that promote carbon-nitrogen bond formation.
- For example, the reaction of 4-chloropyridinium salts with ethyl isonicotinate in the presence of triethylamine in ethanol-water mixtures at elevated temperatures (150°C) for extended periods (up to 96 hours) yields 1-(pyridin-4-yl)piperidine-4-carboxylic acid intermediates.
- These intermediates can be converted into the desired amine derivatives by subsequent reduction or amination steps.
Curtius Rearrangement-Based Synthesis
A patented synthetic sequence for related piperidinyl compounds involves the Curtius rearrangement to convert acyl azides into isocyanates, which then cyclize or react further.
- The process includes:
- Reaction of starting amines with di-tert-butyl dicarbonate to form carbamate intermediates.
- Reduction amination to introduce amine groups.
- Reaction with halogenated pyridine derivatives.
- Curtius rearrangement using azide reagents (e.g., sodium azide, trimethylsilyl azide) under inert atmosphere in solvents like acetone or dichloromethane.
- Isolation of the rearranged product by filtration and recrystallization.
This method is versatile for synthesizing various substituted piperidine-pyridine fused systems, including 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine analogs.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The reductive amination approach is widely used for introducing amino groups on the piperidine ring, with careful temperature and atmosphere control to maximize yield and purity.
- The coupling with pyridinyl halides or esters under basic conditions and elevated temperatures is effective for forming the pyridin-4-yl substituent, though requires long reaction times and sealed vessel techniques to maintain pressure and temperature.
- The Curtius rearrangement offers a strategic route to complex heterocyclic systems, allowing the formation of isocyanate intermediates that can cyclize or be trapped to form the desired amine structures.
- Transfer hydrogenation provides a mild and selective method for N-alkylation, avoiding the use of hazardous gaseous hydrogen and enabling fine control over substitution patterns on the piperidine nitrogen.
- Purification steps typically involve filtration, washing with organic solvents (ethyl acetate, chloroform), acid-base extractions, and recrystallization from mixed solvents like water-DMF or alcohols to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of piperidine, including 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, exhibit significant potential as neuropharmacological agents. They are being explored for their role in modulating neurotransmitter systems and could serve as allosteric modulators of G protein-coupled receptors (GPCRs), which are essential targets in treating central nervous system disorders .
Anti-inflammatory Activity
Studies have demonstrated that compounds related to this compound can inhibit phosphodiesterase enzymes, particularly PDE4B, which plays a critical role in inflammatory processes. Inhibiting PDE4B can lead to reduced levels of pro-inflammatory cytokines such as TNF-α, making these compounds promising candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological efficacy. The presence of the pyridine ring is essential for enhancing binding affinity to target receptors. Variations in the piperidine structure can significantly affect potency and selectivity against different biological targets.
| Compound Variant | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Original Compound | TBD | PDE4B | Potential anti-inflammatory agent |
| Variant A | TBD | CNS Receptors | Selectivity profile under study |
| Variant B | TBD | Other PDEs | Comparative potency analysis |
Case Study 1: PDE Inhibition
In a study evaluating various piperidine derivatives, it was found that certain modifications to the structure of this compound led to enhanced inhibition of PDE4B. These findings suggest that further optimization could yield more potent anti-inflammatory agents suitable for clinical development .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of piperidine derivatives in models of neuroinflammation. The results indicated that these compounds could reduce neuronal damage through their action on inflammatory pathways, highlighting their potential application in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Ethyl Bridge
Aromatic Ring System Modifications
Functional Group Variations on Piperidine
Pharmacologically Active Analogs
- Phenyl Indole Inhibitors (): Compounds like 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(piperazin-1-yl)ethyl)piperidin-4-amine are optimized for AAA ATPase p97 inhibition. The indole moiety enhances target engagement through hydrophobic and π-stacking interactions .
- Imidazopyridine Inhibitors (): 1-(2-(3-(Trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-amine shows fast-kill activity against hemozoin formation, highlighting the role of trifluoromethoxy groups in potency .
Biological Activity
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound notable for its diverse biological activities. With the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. This reaction is often catalyzed and conducted at elevated temperatures to enhance yield and purity. The compound's unique structure, which combines a piperidine ring with a pyridine moiety, contributes to its distinct biological properties and potential as a drug candidate.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Derivatives | Varies | Various |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. This interaction can modulate the activity of these targets, resulting in therapeutic effects against infections and tumors .
Case Studies
Recent studies have employed computer-aided methods to evaluate the potential targets and biological activity spectra of new piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to predict pharmacological activities, indicating a broad spectrum of potential applications in treating cancer and central nervous system disorders .
Comparative Analysis
When compared with similar compounds, such as simpler piperidine or pyridine derivatives, this compound shows enhanced biological activity due to its dual functionality:
| Compound Type | Biological Activity |
|---|---|
| Piperidine | Limited |
| Pyridine | Moderate |
| This compound | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives. A typical approach involves reacting a pyridin-4-yl-ethyl halide with piperidin-4-amine under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios of reactants. Impurities often arise from incomplete alkylation or side reactions; purification via column chromatography or recrystallization is recommended.
Q. How can reverse-phase HPLC be utilized to assess the purity of this compound?
- Methodological Answer : Reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (adjusted to pH ~2.5 with phosphoric acid) effectively separates impurities. Detection at 254 nm is optimal for pyridine-containing analogs. For MS compatibility, replace phosphoric acid with formic acid . Calibration with certified reference standards ensures accurate quantification of purity ≥98% .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring substitution pattern and pyridinyl-ethyl linkage. Key NMR signals include δ 2.5–3.5 ppm (piperidine CH₂ groups) and δ 7.2–8.5 ppm (pyridinyl protons). Mass spectrometry (ESI+) verifies molecular weight, with expected [M+H]+ peaks (e.g., m/z 234.34 for C14H22N2O analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Validate activity via dose-response curves and orthogonal assays (e.g., binding vs. functional assays). Cross-reference purity data (HPLC, NMR) and control for stereochemical integrity, as minor enantiomers can skew results . For example, impurities in 4-methoxyphenyl analogs reduced binding affinity by 40% in receptor studies .
Q. What strategies optimize enantioselective synthesis for chiral derivatives?
- Methodological Answer : Chiral resolution using (1R,4R)- or (1S,4S)-cyclohexylamine intermediates (e.g., via dibenzyl protection/deprotection) achieves enantiomeric excess >95% . Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic methods (lipases) can also enhance selectivity. Monitor enantiopurity via chiral HPLC or polarimetry .
Q. How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) impact pharmacokinetic properties?
- Methodological Answer : Introducing sulfonyl groups (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine) increases metabolic stability by reducing CYP450-mediated oxidation. Trifluoromethyl substitutions (e.g., 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine) enhance lipophilicity (logP ~1.86), improving blood-brain barrier penetration . Evaluate ADME using in vitro microsomal assays and in vivo PK studies in rodent models .
Q. What advanced techniques validate compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect degradation products (e.g., oxidation of pyridinyl groups). Solid-state characterization (PXRD, DSC) identifies polymorphic changes affecting solubility. For hygroscopic analogs (e.g., hydrochloride salts), dynamic vapor sorption (DVS) profiles guide storage protocols .
Data Contradiction Analysis
Q. How to address inconsistencies in reported LogP values for analogs?
- Methodological Answer : Discrepancies often stem from measurement methods (shake-flask vs. computational). For example, 1-(2-(4-methoxyphenyl)ethyl)piperidin-4-amine has LogP ~1.86 (experimental) vs. 2.1 (predicted via ChemAxon). Validate experimental LogP using HPLC retention time correlation with known standards .
Q. Why do NMR spectra vary between synthetic batches despite identical protocols?
- Methodological Answer : Residual solvents (e.g., acetonitrile, DMF) or tautomeric equilibria in piperidine rings (e.g., chair vs. boat conformations) cause shifts. Use deuterated solvents (DMSO-d6 or CDCl3) and high-field NMR (≥400 MHz) to resolve ambiguities. For example, axial vs. equatorial proton environments in piperidine yield distinct splitting patterns .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
